molecular formula C23H38O3 B14376304 4-Methoxyphenyl palmitate CAS No. 90149-62-5

4-Methoxyphenyl palmitate

Cat. No.: B14376304
CAS No.: 90149-62-5
M. Wt: 362.5 g/mol
InChI Key: UDMRVBPWHHNBPI-UHFFFAOYSA-N
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Description

4-Methoxyphenyl palmitate is an ester compound formed from the reaction of 4-methoxyphenol and palmitic acid. It is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl palmitate typically involves the esterification of 4-methoxyphenol with palmitic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl palmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 4-methoxyphenol and palmitic acid.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl palmitate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Methoxyphenol and palmitic acid.

    Oxidation: 4-Hydroxyphenyl palmitate.

    Reduction: 4-Methoxyphenyl palmitol.

Scientific Research Applications

4-Methoxyphenyl palmitate has several applications in scientific research:

    Cosmetics: It is used as an emollient and skin conditioning agent in various cosmetic formulations.

    Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.

    Biology: It is used in studies related to lipid metabolism and enzyme activity.

    Industry: It is employed in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl palmitate involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations where it enhances skin hydration and barrier function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl acetate: An ester formed from 4-methoxyphenol and acetic acid.

    4-Methoxyphenyl butyrate: An ester formed from 4-methoxyphenol and butyric acid.

    4-Methoxyphenyl stearate: An ester formed from 4-methoxyphenol and stearic acid.

Uniqueness

4-Methoxyphenyl palmitate is unique due to its long-chain fatty acid component (palmitic acid), which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring enhanced lipid solubility and stability.

Properties

CAS No.

90149-62-5

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

(4-methoxyphenyl) hexadecanoate

InChI

InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(24)26-22-19-17-21(25-2)18-20-22/h17-20H,3-16H2,1-2H3

InChI Key

UDMRVBPWHHNBPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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